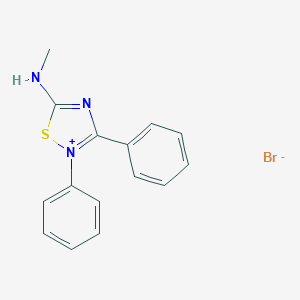

SCH-202676

Description

Propriétés

IUPAC Name |

N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3S.BrH/c1-16-15-17-14(12-8-4-2-5-9-12)18(19-15)13-10-6-3-7-11-13;/h2-11H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJYGOWVFDGULLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C1N=C(N(S1)C2=CC=CC=C2)C3=CC=CC=C3.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017393 | |

| Record name | N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

265980-25-4 | |

| Record name | N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Enigmatic Mechanism of SCH-202676: An In-depth Technical Guide on its Interaction with GPCRs

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCH-202676 (N-(2,3-diphenyl-1,2,4-thiadiazol-5-(2H)-ylidene)methanamine) is a compound that has generated significant interest and debate within the field of G-protein coupled receptor (GPCR) pharmacology. Initially lauded as a novel, promiscuous allosteric modulator with the potential to influence a wide array of GPCRs, subsequent research has cast doubt on this interpretation, suggesting a more complex and non-specific mechanism of action rooted in its chemical reactivity. This technical guide provides a comprehensive overview of the current understanding of this compound, presenting the conflicting evidence, detailed experimental protocols, and quantitative data to offer a clear perspective on its molecular interactions with GPCRs. The central thesis that emerges is that the effects of this compound are likely attributable to its reactivity with sulfhydryl groups on proteins, rather than a true allosteric modulation of receptor function.

Introduction: A Tale of Two Mechanisms

The narrative of this compound is a compelling case study in the complexities of pharmacological characterization. Initial studies identified it as an inhibitor of both agonist and antagonist binding to a variety of structurally distinct GPCRs, including opioid, adrenergic, muscarinic, and dopaminergic receptors[1][2][3]. This broad activity, coupled with its ability to modulate ligand binding in a seemingly non-competitive manner, led to the hypothesis that this compound acts as an allosteric modulator at a common structural motif shared by numerous GPCRs[1][2].

However, this paradigm was challenged by later, more in-depth investigations. These studies revealed that the inhibitory effects of this compound on GPCR function were highly sensitive to the presence of reducing agents, such as dithiothreitol (B142953) (DTT). In the absence of DTT, this compound exhibited non-specific effects in functional assays like [35S]GTPγS binding. These effects were completely reversed by the addition of DTT, pointing towards a mechanism involving thiol modification rather than true allosteric modulation. This finding suggests that this compound is a thiol-reactive compound that disrupts GPCR signaling through covalent modification of sulfhydryl groups, likely on cysteine residues within the receptor or associated proteins.

This guide will dissect the evidence for both proposed mechanisms, providing the necessary data and experimental context for a thorough understanding of this compound's action on GPCRs.

Chemical Properties of this compound

This compound is a thiadiazole compound with the chemical name N-(2,3-diphenyl-1,2,4-thiadiazol-5-(2H)-ylidene)methanamine. Its structure is characterized by a 1,2,4-thiadiazole (B1232254) ring, which is believed to be susceptible to reduction by thiol-containing molecules. 1H NMR analysis has shown that this compound undergoes structural changes upon incubation with the reducing agent DTT or with brain tissue, further supporting the hypothesis of its thiol reactivity.

Experimental Evidence and Protocols

The investigation into the mechanism of action of this compound has primarily relied on two key experimental techniques: radioligand binding assays and [35S]GTPγS functional assays.

Radioligand Binding Assays

Radioligand binding assays are used to quantify the interaction of a ligand (in this case, this compound) with a receptor. These experiments were crucial in the initial characterization of this compound as a modulator of ligand binding to various GPCRs.

Detailed Methodology for Radioligand Binding Assay:

-

Membrane Preparation:

-

Cells or tissues expressing the GPCR of interest are homogenized in a cold buffer (e.g., Tris-HCl) and centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

-

-

Binding Reaction:

-

A fixed concentration of a radiolabeled ligand (e.g., a known agonist or antagonist for the target GPCR) is incubated with the prepared cell membranes.

-

Increasing concentrations of this compound are added to the incubation mixture.

-

The reaction is allowed to reach equilibrium at a specific temperature (e.g., room temperature or 37°C).

-

-

Separation of Bound and Free Radioligand:

-

The incubation mixture is rapidly filtered through a glass fiber filter to trap the membranes with bound radioligand.

-

The filters are washed with cold buffer to remove unbound radioligand.

-

-

Quantification:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

Non-specific binding is determined by including a high concentration of an unlabeled competing ligand in a parallel set of experiments.

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

-

Data Analysis:

-

The data is analyzed using non-linear regression to determine the IC50 value of this compound (the concentration that inhibits 50% of the specific radioligand binding).

-

Saturation binding experiments, where the concentration of the radioligand is varied in the presence and absence of this compound, can be used to determine its effect on the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand.

-

[35S]GTPγS Binding Assays

[35S]GTPγS binding assays are functional assays that measure the activation of G-proteins, a key step in GPCR signaling. These assays were instrumental in revealing the thiol-sensitive nature of this compound's effects.

Detailed Methodology for [35S]GTPγS Binding Assay:

-

Membrane Preparation:

-

Cell membranes are prepared as described for the radioligand binding assay.

-

-

Assay Buffer:

-

The assay buffer typically contains GDP to ensure that G-proteins are in their inactive state at the beginning of the experiment.

-

Crucially, for investigating the mechanism of this compound, parallel experiments are conducted in the presence and absence of 1 mM Dithiothreitol (DTT).

-

-

Binding Reaction:

-

Membranes are pre-incubated with this compound and a GPCR agonist.

-

The reaction is initiated by the addition of [35S]GTPγS, a non-hydrolyzable analog of GTP.

-

Upon agonist-induced receptor activation, the G-protein releases GDP and binds [35S]GTPγS.

-

-

Termination and Separation:

-

The reaction is terminated by rapid filtration through a glass fiber filter.

-

The filters are washed with cold buffer.

-

-

Quantification:

-

The amount of [35S]GTPγS bound to the G-proteins on the filters is measured by scintillation counting.

-

-

Data Analysis:

-

The data is analyzed to determine the effect of this compound on agonist-stimulated [35S]GTPγS binding. A decrease in binding indicates inhibition of G-protein activation.

-

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound.

Table 1: Effect of this compound on Radioligand Binding to Various GPCRs

| Receptor | Radioligand | Effect of this compound | IC50 (µM) | Reference |

| α2a-adrenergic | Agonist & Antagonist | Inhibition | 0.5 | |

| µ-opioid | Not specified | Inhibition | Not specified | |

| δ-opioid | Not specified | Inhibition | Not specified | |

| κ-opioid | Not specified | Inhibition | Not specified | |

| α-adrenergic | Not specified | Inhibition | Not specified | |

| β-adrenergic | Not specified | Inhibition | Not specified | |

| Muscarinic M1 | Not specified | Inhibition | Not specified | |

| Muscarinic M2 | Not specified | Inhibition | Not specified | |

| Dopaminergic D1 | Not specified | Inhibition | Not specified | |

| Dopaminergic D2 | Not specified | Inhibition | Not specified |

Table 2: Effect of this compound on α2a-Adrenergic Receptor Binding Parameters

| Parameter | Effect of this compound | Reference |

| Bmax | Decreased | |

| Kd | Slight Increase |

Table 3: Effect of this compound on Agonist-Stimulated [35S]GTPγS Binding

| Condition | Effect of this compound (10⁻⁷–10⁻⁵ M) | GPCRs Tested | Reference |

| Without DTT | Non-specific inhibition of G-protein activity | Adenosine A1, α2-adrenergic, Cannabinoid CB1, LPA1, Muscarinic M2/M4, Purinergic P2Y12, S1P | |

| With DTT (1 mM) | No effect on receptor-driven G-protein activity | Adenosine A1, α2-adrenergic, Cannabinoid CB1, LPA1, Muscarinic M2/M4, Purinergic P2Y12, S1P |

Signaling Pathways and Proposed Mechanisms of Action

The conflicting data on this compound can be visualized through two distinct proposed signaling pathways.

Discussion and Conclusion

The available evidence strongly suggests that the initial characterization of this compound as a promiscuous allosteric modulator of GPCRs is likely an artifact of its chemical reactivity. The critical observation that its inhibitory effects are abolished in the presence of the reducing agent DTT provides compelling support for a mechanism involving thiol modification. This is further substantiated by NMR data showing structural changes to this compound in the presence of DTT and biological tissue.

The proposed thiol-reactive mechanism explains the broad-spectrum activity of this compound, as many GPCRs and their associated proteins contain accessible cysteine residues that could be targets for covalent modification. This non-specific interaction would lead to a disruption of receptor structure and function, manifesting as an inhibition of ligand binding and G-protein activation.

For researchers and drug development professionals, the story of this compound serves as a crucial cautionary tale. It highlights the importance of rigorous experimental design, including the use of appropriate controls such as reducing agents, to rule out non-specific compound activity. While the initial promise of this compound as a versatile allosteric modulator has not been borne out, the investigation into its mechanism of action has provided valuable insights into the potential pitfalls of drug screening and the importance of understanding the chemical properties of small molecule probes. Future research in this area should focus on the identification of specific cysteine residues that are modified by this compound to definitively confirm its mechanism of action.

References

Investigating the Promiscuous Activity of SCH-202676 on Diverse GPCRs: A Technical Guide

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive analysis of the compound SCH-202676 (N-(2,3-diphenyl-1,2,4-thiadiazol-5-(2H)-ylidene)methanamine), a molecule initially characterized as a promiscuous allosteric modulator of a wide array of G protein-coupled receptors (GPCRs). We delve into the initial findings that reported its broad-spectrum activity, presenting the quantitative data in a structured format. Furthermore, this guide critically examines subsequent research that has redefined the mechanism of action of this compound, suggesting a thiol-based interaction rather than true allosteric modulation. Detailed experimental protocols for the key assays used in these investigations are provided, along with visual representations of the relevant signaling pathways and experimental workflows to aid researchers in this field.

Introduction: The Allure of a Universal GPCR Modulator

G protein-coupled receptors represent the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals.[1] The prospect of a compound that could modulate a wide range of these receptors through a common mechanism was of considerable interest to the drug discovery community. This compound, a novel thiadiazole compound, emerged as such a candidate.[2][3]

Initial studies identified this compound as an inhibitor of both agonist and antagonist binding to a structurally diverse set of GPCRs, including opioid, adrenergic, muscarinic, and dopaminergic receptors.[2][3] This broad activity suggested that this compound might interact with a conserved structural motif common to many GPCRs, acting as a universal allosteric modulator. Allosteric modulators are compounds that bind to a site on the receptor distinct from the orthosteric site (the binding site for the endogenous ligand), thereby altering the receptor's affinity for its ligand or its signaling efficacy.

However, the initial excitement surrounding this compound was later tempered by findings that challenged the allosteric modulator hypothesis. These studies revealed that the compound's activity was sensitive to the presence of reducing agents, pointing towards a mechanism involving the modification of sulfhydryl groups on the receptors.

This guide aims to provide a detailed overview of the scientific journey of this compound, from its initial characterization to the current understanding of its mode of action. We will present the key data, outline the experimental methodologies, and provide visual aids to facilitate a deeper understanding of this intriguing molecule.

Promiscuous Activity of this compound: A Quantitative Overview

The initial characterization of this compound revealed its ability to inhibit radioligand binding to a wide range of GPCRs expressed in heterologous systems. The following table summarizes the reported inhibitory activities of this compound on various GPCRs. It is important to note that much of the quantitative data from the seminal study by Fawzi et al. (2001) was presented graphically rather than in tabular format, with the IC50 for the α2a-adrenergic receptor being the most explicitly stated value.

| Receptor Family | Receptor Subtype | Reported Effect | IC50 (µM) | Reference |

| Adrenergic | α2a | Inhibition of agonist and antagonist binding | 0.5 | |

| β | Inhibition of radioligand binding | Not specified | ||

| Opioid | µ (mu) | Inhibition of radioligand binding | Not specified | |

| δ (delta) | Inhibition of radioligand binding | Not specified | ||

| κ (kappa) | Inhibition of radioligand binding | Not specified | ||

| Muscarinic | M1 | Inhibition of radioligand binding | Not specified | |

| M2 | Inhibition of radioligand binding | Not specified | ||

| Dopaminergic | D1 | Inhibition of radioligand binding | Not specified | |

| D2 | Inhibition of radioligand binding | Not specified |

Table 1: Summary of Reported Inhibitory Activities of this compound on Diverse GPCRs.

The Evolving Mechanism of Action: From Allostery to Thiol-Reactivity

While the initial data pointed towards allosteric modulation, subsequent investigations revealed a critical flaw in this hypothesis. It was discovered that the effects of this compound could be completely reversed by the addition of the reducing agent dithiothreitol (B142953) (DTT). This finding strongly suggested that this compound's mechanism of action was not a true allosteric interaction but rather a chemical modification of the receptors, specifically targeting sulfhydryl groups on cysteine residues.

Further evidence supporting this revised mechanism came from 1H NMR analysis, which showed that this compound undergoes structural changes when incubated with DTT or with brain tissue. This indicates a chemical reaction rather than a simple binding event. Therefore, it is now widely accepted that this compound modulates GPCR function via thiol modification.

References

The Modulatory Effects of SCH-202676 on Adenosine Receptor Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH-202676, a thiadiazole derivative, has been a subject of scientific inquiry due to its modulatory effects on G protein-coupled receptors (GPCRs), including the adenosine (B11128) receptor family. Initially characterized as an allosteric modulator, subsequent research has revealed a more complex mechanism of action. This technical guide provides a comprehensive overview of the effects of this compound on adenosine receptor subtypes, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved. A significant point of discussion within this guide is the dual-characterization of this compound, with evidence suggesting it acts as a thiol-reactive compound rather than a true allosteric modulator.

Quantitative Data Summary

This compound has been shown to inhibit radioligand binding to the human adenosine A1, A2A, and A3 receptors with IC50 values in the sub-micromolar to low micromolar range.[1] Notably, there is a lack of published data regarding the effect of this compound on the adenosine A2B receptor subtype. The available quantitative data for the A1, A2A, and A3 receptors are summarized below.

| Receptor Subtype | Ligand | Assay Type | Parameter | Value (µM) | Cell Type | Reference |

| Human Adenosine A1 | This compound | Radioligand Binding | IC50 | 0.77 ± 0.10 | CHO | [1] |

| Human Adenosine A2A | This compound | Radioligand Binding | IC50 | 0.55 ± 0.19 | HEK-293 | [1] |

| Human Adenosine A3 | This compound | Radioligand Binding | IC50 | 0.49 ± 0.18 | CHO | [1] |

Table 1: Inhibitory Potency of this compound at Human Adenosine Receptor Subtypes. Data are presented as mean ± standard deviation.

Beyond simple inhibition of binding, this compound differentially affects the dissociation kinetics of agonists and antagonists at these receptors. For instance, at the A1 receptor, it slows the dissociation of antagonists, while at the A2A receptor, it accelerates antagonist dissociation.[1] At the A3 receptor, it has been shown to selectively accelerate the dissociation of agonists.

Mechanism of Action: Allosteric Modulator versus Thiol-Reactive Compound

The prevailing view on the mechanism of action of this compound has evolved. While initially described as an allosteric modulator, substantial evidence now indicates that it functions as a thiol-reactive compound. Its effects on GPCR signaling are sensitive to the presence of the reducing agent dithiothreitol (B142953) (DTT). In functional assays, such as [³⁵S]GTPγS binding, the modulatory effects of this compound on receptor-driven G protein activity are abolished in the presence of DTT. This suggests that this compound may interact with cysteine residues on the receptor or associated proteins, thereby disrupting normal receptor function.

Signaling Pathways and Visualization

Adenosine receptors mediate their physiological effects by coupling to specific heterotrimeric G proteins, which in turn modulate the activity of effector enzymes like adenylyl cyclase.

-

A1 and A3 Receptors: These subtypes typically couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

-

A2A and A2B Receptors: These subtypes primarily couple to Gαs proteins, which stimulate adenylyl cyclase, resulting in an increase in intracellular cAMP. The A2B receptor has also been reported to couple to Gαq and Gαi in a cell-type-dependent manner.

The interaction of this compound with these pathways is complex and is influenced by its thiol-reactive nature. The following diagrams illustrate the canonical signaling pathways of the adenosine receptors and a proposed model for the disruptive action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's effects on adenosine receptors.

Radioligand Binding Assays

This assay is used to determine the binding affinity of this compound for adenosine receptor subtypes.

References

The Allosteric Modulator SCH-202676: An In-depth Analysis of its Impact on Muscarinic M1 Receptor Signaling

For Immediate Release

This technical guide provides a comprehensive overview of the pharmacological effects of SCH-202676 on the human muscarinic M1 receptor. Designed for researchers, scientists, and professionals in drug development, this document details the compound's mechanism of action, its influence on receptor binding and downstream signaling pathways, and provides standardized protocols for key experimental assays.

Introduction to this compound and the Muscarinic M1 Receptor

The M1 muscarinic acetylcholine (B1216132) receptor, a G-protein coupled receptor (GPCR), plays a crucial role in various physiological processes, particularly in the central nervous system where it is implicated in learning, memory, and cognitive function. This compound, a novel thiadiazole compound, has been identified as an allosteric modulator of GPCRs, including the muscarinic M1 receptor.[1] Allosteric modulators bind to a site on the receptor distinct from the orthosteric site (the binding site for the endogenous ligand, acetylcholine), and can alter the receptor's affinity for and/or efficacy of the orthosteric ligand.

This compound exhibits a complex and unusual mode of interaction with the M1 receptor, demonstrating characteristics that differ between intact cell and cell membrane preparations.[2] This has led to the proposal of a dual mode of ligand-receptor interaction, potentially involving both extracellular and intracellular attachment points on the M1 receptor.[2] Understanding the nuances of this interaction is critical for the development of selective M1-targeting therapeutics.

Quantitative Analysis of this compound's Effects on M1 Receptor Function

The interaction of this compound with the M1 muscarinic receptor has been characterized through various in vitro assays. While specific quantitative data such as IC50, Ki, EC50, and Emax values for this compound at the M1 receptor are not consistently reported across publicly available literature, the qualitative effects are well-documented.

In radioligand binding studies using cell membranes, this compound completely inhibits the binding of the radiolabeled antagonist [3H]N-methylscopolamine ([3H]NMS).[2] This inhibition is characterized by a Hill slope greater than unity, suggesting positive cooperativity in its binding.[2] Furthermore, this compound produces rightward shifts in the [3H]NMS saturation binding curve that are not consistent with a simple competitive interaction. In contrast, in intact cells, the interaction between this compound and [3H]NMS appears to be competitive.

Functionally, in assays measuring acetylcholine-mediated phosphoinositide hydrolysis, this compound displays a mixed competitive/noncompetitive mode of interaction, which is dependent on its concentration.

| Parameter | Value | Assay Conditions | Reference |

| IC50 | Not explicitly reported for M1 receptor | Radioligand binding with [3H]NMS in CHO cell membranes | |

| Ki | Not explicitly reported | Calculated from IC50 in binding assays | |

| EC50 | Not explicitly reported | Phosphoinositide hydrolysis in intact CHO cells | |

| Emax | Not explicitly reported | Phosphoinositide hydrolysis in intact CHO cells |

Note: While Fawzi et al. (2001) reported an IC50 value of 0.5 µM for this compound at the alpha2a-adrenergic receptor, specific values for the M1 receptor were not provided in the abstract.

M1 Muscarinic Receptor Signaling Pathway

The canonical signaling pathway of the M1 muscarinic receptor is initiated by the binding of an agonist, such as acetylcholine, to the orthosteric site. This induces a conformational change in the receptor, leading to the activation of the heterotrimeric G-protein Gq/11. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream protein targets, leading to diverse cellular responses.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of this compound with the M1 muscarinic receptor.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound for the M1 receptor.

Materials:

-

CHO-K1 cells stably expressing the human M1 muscarinic receptor.

-

Cell culture medium (e.g., Ham's F-12 with 10% FBS, penicillin/streptomycin).

-

Phosphate-buffered saline (PBS).

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

[3H]N-methylscopolamine ([3H]NMS) as the radioligand.

-

This compound at various concentrations.

-

Atropine (B194438) (for determining non-specific binding).

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

Protocol:

-

Cell Culture and Membrane Preparation:

-

Culture CHO-M1 cells to ~80-90% confluency.

-

Harvest cells and wash with ice-cold PBS.

-

Homogenize cells in membrane preparation buffer and centrifuge to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer and determine protein concentration.

-

-

Binding Reaction:

-

In a 96-well plate, add a fixed amount of cell membrane preparation (e.g., 20-50 µg protein).

-

For competition binding, add a fixed concentration of [3H]NMS (typically near its Kd) and varying concentrations of this compound.

-

For saturation binding, add varying concentrations of [3H]NMS.

-

To determine non-specific binding, add a high concentration of atropine (e.g., 1 µM) to a set of wells.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract non-specific binding from total binding to obtain specific binding.

-

For competition binding, plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

-

For saturation binding, plot specific binding against the concentration of [3H]NMS to determine the Kd and Bmax values.

-

Phosphoinositide Hydrolysis Assay

This functional assay measures the ability of this compound to modulate agonist-induced M1 receptor signaling through the Gq/PLC pathway.

Materials:

-

CHO-K1 cells stably expressing the human M1 muscarinic receptor.

-

Cell culture medium.

-

[3H]myo-inositol.

-

Krebs-Henseleit buffer or similar physiological salt solution.

-

LiCl (to inhibit inositol monophosphatase).

-

Acetylcholine (or another M1 agonist).

-

This compound at various concentrations.

-

Perchloric acid or trichloroacetic acid (to stop the reaction).

-

Dowex AG1-X8 resin (formate form) for anion exchange chromatography.

-

Scintillation cocktail and a scintillation counter.

Protocol:

-

Cell Labeling:

-

Plate CHO-M1 cells in multi-well plates and grow to near confluency.

-

Incubate the cells with medium containing [3H]myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

-

-

Assay Procedure:

-

Wash the cells with buffer.

-

Pre-incubate the cells with buffer containing LiCl for a short period (e.g., 15-30 minutes).

-

Add this compound at the desired concentrations and incubate.

-

Stimulate the cells with an agonist (e.g., acetylcholine) for a defined time (e.g., 30-60 minutes).

-

-

Extraction of Inositol Phosphates:

-

Terminate the reaction by adding ice-cold acid.

-

Neutralize the cell lysates.

-

Apply the lysates to Dowex anion exchange columns.

-

Wash the columns to remove free [3H]inositol.

-

Elute the total [3H]inositol phosphates with a high salt buffer (e.g., 1 M ammonium (B1175870) formate/0.1 M formic acid).

-

-

Quantification and Data Analysis:

-

Add the eluate to scintillation vials with scintillation cocktail and count the radioactivity.

-

Plot the amount of [3H]inositol phosphates accumulated against the log concentration of the agonist in the presence and absence of different concentrations of this compound.

-

Analyze the data to determine the effect of this compound on the agonist's potency (EC50) and efficacy (Emax).

-

Conclusion

This compound presents a complex pharmacological profile at the muscarinic M1 receptor. Its allosteric modulatory effects, which appear to be dependent on the experimental conditions, highlight the intricacies of GPCR pharmacology. While the available literature provides a strong qualitative understanding of its mechanism of action, a more comprehensive quantitative characterization would be beneficial for its further development and for understanding the full therapeutic potential of modulating M1 receptor signaling. The experimental protocols provided herein offer a standardized framework for researchers to further investigate the impact of this compound and other novel allosteric modulators on muscarinic M1 receptor function.

References

- 1. This compound: An allosteric modulator of both agonist and antagonist binding to G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Investigation of the interaction of a putative allosteric modulator, N-(2,3-diphenyl-1,2,4-thiadiazole-5-(2H)-ylidene) methanamine hydrobromide (this compound), with M1 muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Antiviral Properties of SCH-202676

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCH-202676 is a novel small molecule initially characterized as an allosteric modulator of a broad spectrum of G protein-coupled receptors (GPCRs). Subsequent research has refined its mechanism of action, suggesting it functions through thiol modification rather than classical allosteric modulation. While direct antiviral studies on this compound are not yet available in the public domain, its ability to interact with a wide range of GPCRs presents a compelling theoretical basis for its potential as an antiviral agent. This is because numerous viruses exploit host cell GPCRs for various stages of their life cycle, including entry, replication, and egress. This technical guide explores the theoretical antiviral properties of this compound by examining its known GPCR targets and the established roles of these receptors in viral pathogenesis. We present a hypothetical mechanism of action for its potential antiviral effects and provide detailed experimental protocols for its evaluation. This document aims to serve as a foundational resource for researchers interested in investigating the antiviral potential of this compound and other GPCR-modulating compounds.

Introduction to this compound

This compound, with the chemical name N-(2,3-diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)methanamine, was first identified as a compound that inhibits both agonist and antagonist binding to a variety of GPCRs[1][2]. This broad-spectrum activity suggested a unique mechanism of action, initially described as allosteric modulation[1][2]. However, further studies have indicated that its effects might be attributable to a thiol-based mechanism, particularly in the absence of reducing agents like dithiothreitol (B142953) (DTT)[3].

Mechanism of Action

This compound has been shown to inhibit radioligand binding to a structurally diverse range of GPCRs. This inhibition is reversible and affects both agonist and antagonist interactions. The compound was observed to decrease the maximum number of binding sites (Bmax) with a slight increase in the dissociation constant (KD), and it inhibited agonist-induced receptor activation. Notably, this compound did not directly affect G protein activity. Later research suggested that the compound's activity in functional assays is sensitive to the presence of DTT, indicating that it may modulate GPCRs through thiol modification rather than acting as a true allosteric modulator.

The Role of G Protein-Coupled Receptors in Viral Infections

G protein-coupled receptors represent the largest family of cell surface receptors and are involved in a vast array of physiological processes. Consequently, they are attractive targets for therapeutic intervention. A growing body of evidence indicates that numerous viruses have evolved to hijack host cell GPCRs to facilitate their life cycle.

GPCRs as Viral Co-receptors for Entry

Several viruses utilize GPCRs as co-receptors to gain entry into host cells. A well-established example is the Human Immunodeficiency Virus (HIV), which uses the chemokine receptors CCR5 and CXCR4, both GPCRs, as co-receptors for entry into CD4+ T cells. The viral envelope glycoprotein (B1211001) gp120 binds to the CD4 receptor and subsequently to the GPCR co-receptor, triggering conformational changes that lead to membrane fusion and viral entry.

GPCRs in Viral Replication and Pathogenesis

Beyond viral entry, GPCRs and their signaling pathways can be manipulated by viruses to create a favorable environment for replication. For instance, studies on influenza A virus have identified several GPCRs that are required for efficient viral replication. Similarly, some herpesviruses encode their own viral GPCRs (vGPCRs) that can modulate host cell signaling to promote viral replication, dissemination, and immune evasion. There is also evidence to suggest that SARS-CoV-2 may hijack GPCR signaling pathways to dysregulate lung ion and fluid transport, contributing to the pathology of COVID-19.

Data Presentation: Potential Antiviral Targets of this compound

Given the broad-spectrum GPCR modulating activity of this compound, it is plausible that this compound could interfere with the viral life cycles of various pathogens by targeting the GPCRs they exploit. The following tables summarize the known GPCR targets of this compound and the involvement of these receptor families in the life cycles of selected viruses.

| GPCR Target of this compound | Receptor Family | Reported to be Modulated by this compound | Potential Antiviral Relevance (Virus Family) | Reference |

| μ-opioid receptor | Opioid | Yes | Influenza A Virus | |

| δ-opioid receptor | Opioid | Yes | Influenza A Virus | |

| κ-opioid receptor | Opioid | Yes | Influenza A Virus | |

| α-adrenergic receptor | Adrenergic | Yes | Not specified | |

| β-adrenergic receptor | Adrenergic | Yes | Not specified | |

| Muscarinic M1 receptor | Muscarinic Acetylcholine | Yes | Not specified | |

| Muscarinic M2 receptor | Muscarinic Acetylcholine | Yes | Not specified | |

| Dopaminergic D1 receptor | Dopamine | Yes | Not specified | |

| Dopaminergic D2 receptor | Dopamine | Yes | Not specified | |

| Adenosine A1, A2A, A3 receptors | Adenosine | Yes | Not specified |

| Virus | GPCR Family Implicated in Viral Life Cycle | Stage of Viral Life Cycle Affected | Reference |

| Influenza A Virus | Opioid, Adrenergic, Dopaminergic, and others | Replication | |

| HIV | Chemokine (CCR5, CXCR4) | Entry | |

| Herpes Simplex Virus | Herpesvirus Entry Mediator (HVEM, a TNF receptor with GPCR-like signaling) | Entry | |

| SARS-CoV-2 | Angiotensin-converting enzyme 2 (ACE2) interactions with GPCRs | Entry and Pathogenesis |

Mandatory Visualizations

Proposed Antiviral Mechanism of Action of this compound

Caption: Proposed mechanism of this compound antiviral activity.

Experimental Workflow for In Vitro Antiviral Testing

Caption: General workflow for in vitro antiviral evaluation.

Experimental Protocols

To empirically determine the antiviral properties of this compound, a series of in vitro assays can be employed. Below are detailed methodologies for key experiments.

Plaque Reduction Assay

This assay quantifies the effect of a compound on the production of infectious virus particles.

Materials:

-

Confluent monolayer of susceptible host cells (e.g., MDCK for influenza, Vero for HSV and SARS-CoV-2) in 6-well or 12-well plates.

-

Virus stock of known titer.

-

This compound stock solution.

-

Cell culture medium.

-

Semi-solid overlay medium (e.g., containing agarose (B213101) or methylcellulose).

-

Fixing solution (e.g., 10% formalin).

-

Staining solution (e.g., 0.1% crystal violet).

Procedure:

-

Seed host cells in multi-well plates and grow to confluency.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the growth medium from the cell monolayers and wash with phosphate-buffered saline (PBS).

-

Pre-treat the cells with the different concentrations of this compound for a specified time (e.g., 1-2 hours) at 37°C.

-

Infect the cells with a dilution of virus that will produce a countable number of plaques (e.g., 50-100 plaques per well).

-

After a viral adsorption period (e.g., 1 hour), remove the inoculum and add the semi-solid overlay medium containing the respective concentrations of this compound.

-

Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-5 days, depending on the virus).

-

Fix the cells with the fixing solution and then stain with the crystal violet solution.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control (no compound).

-

Determine the 50% effective concentration (EC50) by plotting the percentage of plaque reduction against the log of the compound concentration.

Virus Yield Reduction Assay

This assay measures the amount of new infectious virus produced in the presence of the test compound.

Materials:

-

Confluent monolayer of host cells in multi-well plates.

-

Virus stock.

-

This compound stock solution.

-

Cell culture medium.

Procedure:

-

Seed host cells and grow to confluency.

-

Pre-treat cells with serial dilutions of this compound.

-

Infect the cells with the virus at a specific multiplicity of infection (MOI).

-

After the adsorption period, wash the cells to remove unadsorbed virus and add fresh medium containing the respective concentrations of this compound.

-

Incubate for one full viral replication cycle (e.g., 24-48 hours).

-

Harvest the cell culture supernatant (and/or cell lysates).

-

Determine the titer of the progeny virus in the harvested samples using a plaque assay or TCID50 assay.

-

Calculate the reduction in virus yield for each concentration of this compound compared to the virus control.

-

Determine the EC50 value.

Tissue Culture Infectious Dose 50 (TCID50) Assay

This endpoint dilution assay is used to quantify viral titers, especially for viruses that do not form plaques.

Materials:

-

Host cells in a 96-well plate.

-

Virus sample.

-

This compound stock solution.

-

Cell culture medium.

Procedure:

-

Seed host cells in a 96-well plate and grow to confluency.

-

Prepare serial dilutions of the virus-containing supernatant from the virus yield reduction assay.

-

Inoculate replicate wells of the 96-well plate with each virus dilution.

-

Incubate the plate for a period sufficient to cause cytopathic effect (CPE) (typically 3-7 days).

-

Score each well for the presence or absence of CPE.

-

Calculate the TCID50 value using the Reed-Muench or Spearman-Karber method. This represents the dilution of virus required to infect 50% of the inoculated cell cultures.

Conclusion and Future Directions

While there is currently no direct evidence for the antiviral activity of this compound, its established role as a broad-spectrum modulator of GPCRs provides a strong rationale for investigating its potential in this therapeutic area. The ubiquitous involvement of GPCRs in the life cycles of numerous viruses suggests that a compound like this compound could represent a novel class of host-targeted antiviral agents. Such agents have the potential for broad-spectrum activity and a higher barrier to the development of viral resistance compared to direct-acting antivirals.

Future research should focus on systematically screening this compound against a panel of viruses known to utilize GPCRs, using the detailed protocols outlined in this guide. Should antiviral activity be confirmed, further studies would be warranted to elucidate the precise mechanism of action, including identifying the specific GPCR(s) involved and the stage of the viral life cycle that is inhibited. Furthermore, medicinal chemistry efforts could be employed to optimize the antiviral efficacy and safety profile of this compound and its analogs. The exploration of this compound's antiviral potential could open new avenues for the development of much-needed therapies for a range of viral diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound: An allosteric modulator of both agonist and antagonist binding to G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The ‘allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction of SCH-202676 with Opioid and Dopaminergic Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the interaction between the thiadiazole compound SCH-202676 and opioid and dopaminergic receptors. Initially characterized as a novel allosteric modulator of a broad range of G protein-coupled receptors (GPCRs), subsequent research has revealed a more complex mechanism of action. This document synthesizes the available scientific literature, presenting both the early findings and the current understanding of this compound's effects. We delve into the quantitative data on its receptor interactions, provide detailed experimental protocols for its study, and illustrate key concepts with signaling pathway and workflow diagrams. The evidence now strongly suggests that this compound's modulatory actions are not due to true allosterism but rather to a thiol-based mechanism, a critical consideration for any research involving this compound.

Introduction: The Initial Promise of a Promiscuous Allosteric Modulator

G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets for a significant portion of modern pharmaceuticals. Allosteric modulation, the regulation of a receptor by a ligand binding to a site topographically distinct from the orthosteric site (the binding site for the endogenous ligand), offers the potential for greater receptor subtype selectivity and a more nuanced control of receptor function.

The compound this compound, N-(2,3-diphenyl-1,2,4-thiadiazol-5-(2H)-ylidene)methanamine, emerged as a molecule of significant interest due to its apparent ability to act as an allosteric modulator for a structurally diverse array of GPCRs.[1][2][3] Early studies reported that this compound could inhibit the binding of both agonists and antagonists to a variety of receptors, including opioid and dopaminergic subtypes.[4][5] This promiscuity suggested that this compound might interact with a common structural motif conserved across many GPCRs, making it a valuable tool for studying receptor function and a potential lead for novel therapeutic agents.

Interaction with Opioid and Dopaminergic Receptors: Early Findings

Initial investigations using radioligand binding assays indicated that this compound inhibited ligand binding to human µ (mu), δ (delta), and κ (kappa) opioid receptors, as well as D1 and D2 dopaminergic receptors. These effects were observed for both agonist and antagonist radioligands. The nature of this inhibition was initially proposed to be allosteric, as this compound was found to decrease the maximum number of binding sites (Bmax) with only a slight increase in the dissociation constant (Kd) for the radioligand at the α2a-adrenergic receptor.

Re-evaluation of the Mechanism: The Critical Role of Thiol Reactivity

Further investigation into the mechanism of action of this compound revealed a critical sensitivity to the reducing agent dithiothreitol (B142953) (DTT). In the absence of DTT, this compound exhibited non-specific effects in functional assays, such as [³⁵S]GTPγS binding assays. However, the addition of DTT completely reversed these effects. This finding strongly suggested that the compound's activity was dependent on the presence of free sulfhydryl groups.

Quantitative Data on Receptor Interactions

The current body of literature lacks extensive quantitative data, such as Ki or IC50 values, for the interaction of this compound with specific opioid and dopaminergic receptor subtypes. The focus of more recent and definitive studies has been on elucidating its thiol-reactive mechanism rather than detailed pharmacological profiling at individual receptors. The tables below summarize the available qualitative and quantitative information.

Table 1: Interaction of this compound with Opioid Receptors

| Receptor Subtype | Radioligand | Effect of this compound | Quantitative Data (IC50/Ki) | Reference |

| Human µ-opioid | Not specified | Inhibition of binding | Not reported | |

| Human δ-opioid | Not specified | Inhibition of binding | Not reported | |

| Human κ-opioid | Not specified | Inhibition of binding | Not reported |

Table 2: Interaction of this compound with Dopaminergic Receptors

| Receptor Subtype | Radioligand | Effect of this compound | Quantitative Data (IC50/Ki) | Reference |

| Human D1 | Not specified | Inhibition of binding | Not reported | |

| Human D2 | Not specified | Inhibition of binding | Not reported |

Table 3: Interaction of this compound with Other GPCRs

| Receptor | Radioligand | Effect of this compound | Quantitative Data (IC50) | Reference |

| α2a-adrenergic | Agonist and Antagonist | Inhibition of binding | 0.5 µM | |

| Muscarinic M1 | [³H]NMS | Inhibition of binding | Not reported | |

| Muscarinic M2 | Not specified | Inhibition of binding | Not reported | |

| β2-adrenergic | Antagonist | Inhibition of binding | Not reported |

Experimental Protocols

Radioligand Binding Assay (Membrane Preparation)

This protocol is a synthesized methodology based on standard practices described in the literature for studying GPCRs.

-

Membrane Preparation:

-

Cells expressing the receptor of interest (e.g., CHO or HEK 293 cells) are harvested and homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.

-

The homogenate is centrifuged at low speed (e.g., 1,000 x g for 5 minutes) to remove nuclei and large cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g for 20 minutes) to pellet the cell membranes.

-

The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation.

-

The final pellet is resuspended in assay buffer, and protein concentration is determined using a suitable method (e.g., BCA assay).

-

-

Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

To each well, add in order:

-

Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4). Crucially, for experiments with this compound, parallel assays should be run in the presence and absence of 1 mM DTT.

-

A known concentration of the appropriate radioligand (e.g., [³H]DAMGO for µ-opioid receptors, [³H]Spiperone for D2 receptors).

-

Varying concentrations of this compound.

-

Membrane preparation (typically 10-50 µg of protein per well).

-

-

Non-specific binding is determined in the presence of a high concentration of a competing, non-labeled ligand (e.g., 10 µM naloxone (B1662785) for opioid receptors, 10 µM haloperidol (B65202) for D2 receptors).

-

The plate is incubated, typically for 60-90 minutes at room temperature or 30°C, to allow binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed rapidly with ice-cold wash buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

IC50 values are determined by non-linear regression analysis of the competition binding data.

-

[³⁵S]GTPγS Functional Assay

This assay measures the activation of G proteins following receptor stimulation by an agonist.

-

Assay Components:

-

Membrane preparation (as described above).

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

GDP (typically 10-30 µM).

-

[³⁵S]GTPγS (typically 0.05-0.1 nM).

-

Receptor agonist.

-

This compound.

-

As with the binding assay, parallel experiments with and without 1 mM DTT are essential.

-

-

Assay Procedure:

-

Membranes are pre-incubated with this compound (in the presence or absence of DTT) for a defined period.

-

The agonist is then added to stimulate the receptor.

-

[³⁵S]GTPγS is added to initiate the binding reaction.

-

The incubation is carried out at 30°C for 60 minutes.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).

-

The reaction is terminated by rapid filtration, and radioactivity is counted as described for the radioligand binding assay.

-

-

Data Analysis:

-

The data are analyzed to determine the effect of this compound on agonist-stimulated [³⁵S]GTPγS binding, which reflects G protein activation.

-

Mandatory Visualizations

Caption: Initial hypothesis of this compound as an allosteric modulator.

Caption: Current understanding of this compound's thiol-reactive mechanism.

Caption: Workflow for a radioligand binding assay.

Caption: Workflow for a [³⁵S]GTPγS functional assay.

Conclusion

This compound is a compound with a complex history in pharmacology. While initially lauded as a potentially groundbreaking promiscuous allosteric modulator of GPCRs, including opioid and dopaminergic receptors, the current scientific consensus points to a different mechanism of action. The sensitivity of its effects to reducing agents like DTT, coupled with evidence of its structural modification in biological environments, strongly indicates that this compound acts as a thiol-reactive agent.

For researchers, scientists, and drug development professionals, this has critical implications. When using this compound as a research tool, it is imperative to consider its thiol-reactive properties and to design experiments, particularly in vitro assays, that account for this. The inclusion of DTT as a control is essential for interpreting any observed effects. While this compound may still be a useful tool for probing the role of cysteine residues in GPCR function, it should no longer be considered a true allosteric modulator. Future research in this area should focus on identifying the specific cysteine residues with which it interacts to better understand its disruptive effects on receptor signaling.

References

- 1. The ‘allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. The 'allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: An allosteric modulator of both agonist and antagonist binding to G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

SCH-202676: Allosteric Modulator or Covalent Modifier? A Technical Analysis

For Researchers, Scientists, and Drug Development Professionals

The small molecule SCH-202676 (N-(2,3-diphenyl-1,2,4-thiadiazol-5-(2H)-ylidene)methanamine) has been a subject of scientific debate, initially lauded as a novel allosteric modulator of a broad range of G protein-coupled receptors (GPCRs) and later re-evaluated as a potential covalent modifier acting through thiol-sensitive mechanisms. This technical guide delves into the core evidence, presenting the data and experimental protocols that have shaped our understanding of this intriguing compound.

The Initial Paradigm: A Promiscuous Allosteric Modulator

Initial investigations in the early 2000s positioned this compound as a unique molecule capable of modulating the binding of both agonists and antagonists to a variety of structurally distinct GPCRs. These studies suggested a mechanism of action distinct from the orthosteric binding site, the hallmark of an allosteric modulator.

A seminal study by Fawzi et al. (2001) demonstrated that this compound inhibited radioligand binding to a wide array of GPCRs, including opioid, adrenergic, muscarinic, and dopaminergic receptors, with IC50 values in the sub-micromolar range.[1] Crucially, the effects of this compound were reported to be reversible.[1]

Key Findings Supporting Allosteric Modulation:

-

Broad Spectrum of Activity: this compound was shown to affect a diverse set of GPCRs, suggesting interaction with a common structural motif or an accessory protein.[1]

-

Modulation of Ligand Binding: The compound decreased the maximum number of binding sites (Bmax) for radioligands with only a slight increase in the dissociation constant (KD), a characteristic often associated with allosteric modulation.[1]

-

Reversibility: The inhibitory effects of this compound on radioligand binding were found to be reversible upon washing of the membranes, a key characteristic of non-covalent allosteric interactions.[1]

-

G Protein Independence: The inhibitory action of this compound was observed in systems devoid of G proteins, further suggesting a direct interaction with the receptor.

A Paradigm Shift: Evidence for Covalent Modification

Subsequent research began to challenge the true allosteric nature of this compound. Studies by Lewandowicz et al. (2006) introduced a critical piece of evidence: the modulatory effects of this compound were sensitive to the presence of the reducing agent dithiothreitol (B142953) (DTT). This finding strongly pointed towards a mechanism involving the modification of sulfhydryl groups on the receptor, a hallmark of covalent interaction.

Key Findings Supporting Covalent Modification:

-

DTT Sensitivity: In the absence of DTT, this compound exhibited non-specific effects in G protein activation assays. However, in the presence of DTT, the compound had no effect on receptor-driven G protein activity.

-

Thiol-Based Mechanism: The reversal of this compound's effects by DTT strongly suggests that the compound interacts with cysteine residues on the GPCRs through a thiol-based mechanism.

-

Structural Instability: 1H NMR analysis revealed that this compound undergoes structural changes when incubated with DTT or brain tissue, indicating a chemical reaction rather than a simple binding event.

A study by Lanzafame and Christopoulos (2004) on the M1 muscarinic acetylcholine (B1216132) receptor also reported a complex interaction that did not align with a simple allosteric model, suggesting a "dual mode of ligand-receptor interaction".

Quantitative Data Summary

The following tables summarize the key quantitative data from the pivotal studies on this compound.

| Receptor | Radioligand | Parameter | Value | Reference |

| α2a-Adrenergic Receptor | Agonist/Antagonist | IC50 | 0.5 µM | |

| Human Adenosine A1 Receptor | Radioligand | IC50 | 0.5-0.8 µM | |

| Human Adenosine A2A Receptor | Radioligand | IC50 | 0.5-0.8 µM | |

| Human Adenosine A3 Receptor | Radioligand | IC50 | 0.5-0.8 µM | |

| Human P2Y1 Receptor | Radioligand | IC50 | > 10 µM |

Table 1: Inhibitory Potency (IC50) of this compound on Radioligand Binding to Various GPCRs.

| Experimental Condition | Observation | Interpretation | Reference |

| Absence of DTT | This compound elicits non-specific effects in [35S]GTPγS binding assays. | Compromises interpretation of allosteric inhibition. | |

| Presence of 1 mM DTT | This compound has no effect on receptor-driven G protein activity. | Suggests a thiol-based mechanism of action. | |

| Incubation with DTT or brain tissue followed by 1H NMR | Structural changes observed in this compound. | Indicates chemical reaction/decomposition. |

Table 2: Effect of Dithiothreitol (DTT) on the Activity of this compound.

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies employed in the characterization of this compound.

Radioligand Binding Assays

Objective: To determine the affinity and binding characteristics of this compound to various GPCRs.

General Protocol:

-

Membrane Preparation: Cell membranes expressing the target GPCR are prepared by homogenization and centrifugation.

-

Incubation: Membranes are incubated with a specific radioligand (e.g., [3H]N-methylscopolamine for muscarinic receptors) in the presence and absence of varying concentrations of this compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured by liquid scintillation counting.

-

Data Analysis: Inhibition curves are generated to calculate the IC50 value of this compound. Saturation binding experiments are performed to determine the Bmax and KD values in the presence of the compound.

[35S]GTPγS Binding Assays

Objective: To assess the effect of this compound on G protein activation by GPCRs.

General Protocol:

-

Membrane Preparation: Similar to radioligand binding assays, cell or brain tissue membranes are prepared.

-

Incubation: Membranes are incubated with the non-hydrolyzable GTP analog [35S]GTPγS, GDP, a specific receptor agonist, and varying concentrations of this compound, both in the presence and absence of DTT.

-

Separation: The reaction is terminated, and bound [35S]GTPγS is separated from the free form by filtration.

-

Quantification: Radioactivity on the filters is measured.

-

Data Analysis: The amount of [35S]GTPγS binding reflects the level of G protein activation.

1H NMR Spectroscopy

Objective: To investigate the structural integrity of this compound under different experimental conditions.

General Protocol:

-

Sample Preparation: this compound is incubated in a buffered solution under various conditions, such as in the presence of DTT or brain tissue sections.

-

NMR Analysis: The post-incubation supernatant is collected, and the 1H NMR spectrum is recorded.

-

Data Interpretation: The resulting spectrum is compared to the spectrum of the parent compound to identify any structural changes or decomposition products.

Visualizing the Mechanisms and Workflows

The following diagrams illustrate the proposed mechanisms of action for this compound and the experimental workflows used to investigate them.

Caption: Proposed allosteric modulation mechanism of this compound.

Caption: Proposed covalent modification mechanism via thiol interaction.

Caption: Logical workflow of experiments to discern the mechanism of this compound.

Conclusion

The available evidence strongly suggests that this compound is not a true allosteric modulator. While initial studies pointed towards a reversible, allosteric mechanism, subsequent research has compellingly demonstrated that its effects on GPCRs are mediated by a thiol-sensitive mechanism, indicative of covalent modification of cysteine residues. The sensitivity of its activity to reducing agents like DTT is a critical piece of data that contradicts the definition of a true allosteric modulator, which should bind non-covalently to a distinct site on the receptor. For researchers in drug development, the case of this compound serves as an important reminder of the need for rigorous mechanistic studies, including the assessment of potential covalent interactions, when characterizing novel compounds.

References

The Evolving Understanding of SCH-202676: From Allosteric Modulator to Thiol-Reactive Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

The small molecule SCH-202676 (N-(2,3-diphenyl-1,2,4-thiadiazol-5-(2H)-ylidene)methanamine) initially emerged as a promising pharmacological tool, described as a novel allosteric modulator with broad activity across a range of G protein-coupled receptors (GPCRs).[1][2] This unique profile suggested its potential to interact with a common structural motif among different GPCRs, offering a new avenue for regulating their function.[1][2] However, subsequent investigations have unveiled a more complex and nuanced mechanism of action, challenging the initial hypothesis and highlighting the critical importance of experimental conditions in interpreting its activity. This guide provides an in-depth examination of the structural basis of this compound activity, presenting the evolution of our understanding from a purported allosteric modulator to a thiol-reactive compound.

Initial Characterization as a Broad-Spectrum Allosteric Modulator

Pioneering studies identified this compound as an inhibitor of both agonist and antagonist binding to a variety of structurally distinct GPCRs.[1] This inhibitory effect was observed across several receptor families, including opioid, adrenergic, muscarinic, and dopaminergic receptors, while it did not affect the epidermal growth factor receptor, a tyrosine kinase receptor. The effects of this compound were reported to be reversible and to occur without directly impacting G protein activity.

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of this compound was quantified for several receptors. For instance, it inhibited radiolabeled agonist and antagonist binding to the alpha2a-adrenergic receptor with an IC50 value of 0.5 µM. The compound was observed to decrease the maximal number of binding sites (Bmax) with a slight increase in the dissociation constant (KD).

| Receptor | Ligand Type | Parameter | Value | Reference |

| α2a-adrenergic | Agonist & Antagonist | IC50 | 0.5 µM | |

| α2a-adrenergic | Radioligand | Bmax | Decreased | |

| α2a-adrenergic | Radioligand | KD | Slightly Increased |

Re-evaluation of the Mechanism: The Role of Thiol Reactivity

In the absence of DTT, this compound elicits non-specific effects in functional assays like [35S]GTPγS binding. However, these effects are fully reversed upon the addition of 1 mM DTT. In the presence of DTT, this compound had no effect on the activity of a range of Gi-coupled receptors, including adenosine (B11128) A1, α2-adrenergic, cannabinoid CB1, and muscarinic M2/M4 receptors.

Structural Instability and Thiol Interaction

Further evidence for the thiol-reactive nature of this compound came from 1H NMR analysis, which demonstrated that the compound undergoes structural changes when incubated with DTT or brain tissue. It is proposed that the thiadiazole ring of this compound is susceptible to reduction by thiol groups, leading to its decomposition into thiourea (B124793) precursors. This reaction with cysteine residues on proteins, rather than a specific allosteric binding event, is now considered the primary mechanism for its observed effects on GPCRs.

Proposed Mechanisms of Action

The dual interpretation of this compound's activity can be visualized as two distinct models of interaction with a target GPCR.

Experimental Protocols

Radioligand Binding Assays

These assays were central to the initial characterization of this compound.

-

Objective: To determine the effect of this compound on the binding of radiolabeled ligands to GPCRs.

-

General Protocol:

-

Prepare cell membranes expressing the GPCR of interest.

-

Incubate the membranes with a fixed concentration of a radiolabeled agonist or antagonist.

-

Add increasing concentrations of this compound to the incubation mixture.

-

After reaching equilibrium, separate bound from free radioligand by rapid filtration.

-

Quantify the amount of bound radioligand using liquid scintillation counting.

-

Data are then analyzed to determine IC50 values and effects on Bmax and KD.

-

[35S]GTPγS Binding Assays

This functional assay was crucial in demonstrating the thiol-sensitivity of this compound's effects.

-

Objective: To measure the effect of this compound on agonist-stimulated G protein activation.

-

General Protocol:

-

Prepare cell membranes or brain cryostat sections.

-

Incubate the preparations with [35S]GTPγS, a non-hydrolyzable GTP analog.

-

Add a GPCR agonist to stimulate G protein activation, leading to the binding of [35S]GTPγS.

-

Include this compound in the incubation mixture, both in the presence and absence of 1 mM DTT.

-

Measure the amount of incorporated [35S]GTPγS by scintillation counting or autoradiography.

-

Compare the level of G protein activation under different conditions to assess the impact of this compound and DTT.

-

1H NMR Analysis

This technique provided direct evidence of the chemical instability of this compound in the presence of reducing agents.

-

Objective: To determine the structural integrity of this compound after incubation with DTT or biological tissue.

-

General Protocol:

-

Dissolve this compound in a suitable solvent (e.g., DMSO).

-

Incubate the compound in an assay buffer with or without 1 mM DTT, or with brain sections.

-

After incubation, collect the supernatant.

-

Acquire 1H NMR spectra of the samples.

-

Compare the spectra to a control spectrum of this compound to identify any structural changes or decomposition products.

-

A Complex Interaction with the M1 Muscarinic Receptor

Studies on the M1 muscarinic acetylcholine (B1216132) receptor (mAChR) have added another layer of complexity to the this compound story. In broken cell membrane preparations, this compound inhibited the binding of the antagonist [3H]N-methylscopolamine ([3H]NMS) in a manner suggesting positive cooperativity. However, in intact cells, the interaction appeared to be competitive. This suggests that the nature of the interaction is dependent on the experimental preparation. The authors of this study proposed a dual mode of interaction for this compound with the M1 mAChR, potentially involving both extracellular and intracellular attachment points that are distinct from the classical allosteric binding site.

Conclusion

The case of this compound serves as a critical reminder of the importance of rigorous experimental design and the careful consideration of a compound's chemical properties in drug discovery and chemical biology. Initially lauded as a broad-spectrum allosteric modulator of GPCRs, the current body of evidence strongly indicates that this compound is, in fact, a thiol-reactive compound. Its activity in many biological assays is likely due to non-specific covalent modification of sulfhydryl groups on proteins, rather than a specific, reversible interaction with an allosteric binding site. This revised understanding does not necessarily diminish its utility as a chemical probe but demands that its effects be interpreted with caution, particularly in experimental systems lacking reducing agents. Future investigations into the precise nature of its interactions with specific receptors, such as the M1 mAChR, may yet reveal further subtleties in its mechanism of action. For drug development professionals, the story of this compound underscores the importance of screening for chemical reactivity early in the discovery pipeline to avoid misinterpretation of biological data.

References

Methodological & Application

Application Notes and Protocols: Characterization of SCH-202676 using a [³⁵S]GTPγS Binding Assay with the Human Adenosine A₂A Receptor

Audience: Researchers, scientists, and drug development professionals.

Introduction

SCH-202676, or N-(2,3-diphenyl-1,2,4-thiadiazol-5-(2H)-ylidene)methanamine, was initially identified as a potential allosteric modulator of a wide range of G protein-coupled receptors (GPCRs).[1][2] Subsequent research has revealed a more complex mechanism of action, suggesting that this compound may exert its effects through the modification of sulfhydryl groups on the receptor, a mechanism that is sensitive to the presence of reducing agents like dithiothreitol (B142953) (DTT).[1][2] In the absence of DTT, this compound can produce non-specific effects in functional assays, while its modulatory activity is attenuated or abolished in the presence of DTT.[1]

This document provides a detailed protocol for utilizing a [³⁵S]GTPγS binding assay to characterize the effects of this compound on the human adenosine (B11128) A₂A receptor, a Gs-coupled GPCR. The [³⁵S]GTPγS binding assay is a functional technique that measures the activation of G proteins upon agonist stimulation of a GPCR, a proximal event in the signal transduction cascade. By quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits, this assay allows for the determination of agonist potency and efficacy, as well as the characterization of antagonists and allosteric modulators.

Signaling Pathway and Assay Principle

The adenosine A₂A receptor, upon binding to an agonist, undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated Gs protein. This leads to the dissociation of the Gαs-GTP complex from the Gβγ dimer, initiating downstream signaling cascades, primarily the activation of adenylyl cyclase. The [³⁵S]GTPγS binding assay capitalizes on this initial step of G protein activation. The non-hydrolyzable [³⁵S]GTPγS competes with endogenous GTP for binding to the activated Gα subunit. The incorporation of the radiolabel provides a direct measure of G protein activation.

References

Application Notes and Protocols for SCH-202676 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH-202676 is a small molecule that has been characterized as a modulator of G protein-coupled receptors (GPCRs). Initially described as an allosteric modulator, subsequent research has revealed that its primary mechanism of action involves the modification of sulfhydryl groups on GPCRs, a process that is sensitive to the presence of reducing agents like dithiothreitol (B142953) (DTT)[1][2][3]. This unique mode of action makes this compound a useful tool for studying GPCR function and signaling, provided that its chemical properties are taken into consideration during experimental design.

These application notes provide recommended concentrations, detailed protocols for relevant cell-based assays, and an overview of the signaling pathways involved.

Data Presentation: Recommended Concentration Range

The effective concentration of this compound in cell-based assays is highly dependent on the specific cell type, the GPCR being studied, and the presence or absence of reducing agents in the assay buffer. The following table summarizes key quantitative data from published studies.

| Parameter | Receptor/Assay | Concentration/Value | Species | Cell Type/System | Important Considerations | Reference |

| IC50 | Alpha2a-adrenergic Receptor | 0.5 µM | Human | Membranes from cells expressing the receptor | Inhibition of radiolabeled agonist and antagonist binding. | [1] |

| Effective Concentration Range | Various GPCRs | 0.1 - 10 µM (10⁻⁷ - 10⁻⁵ M) | Rat | Brain cryostat sections ([³⁵S]GTPγS assay) | Elicits nonspecific effects in the absence of DTT.[2] | |

| Inhibitory Concentration | Muscarinic M1 Acetylcholine Receptor | Dependent on concentration | CHO cells | Intact cell assays of phosphoinositide hydrolysis | Showed a mixed competitive/noncompetitive mode of interaction. | |

| Reversibility Check | Alpha2a-adrenergic and Dopaminergic D1 Receptors | 10 µM | Human | Plasma membranes | Incubation did not alter subsequent radioligand binding, suggesting reversibility. |

Note on Cytotoxicity: Specific cytotoxicity data (e.g., CC50) for this compound is not extensively reported in the literature. However, studies have used concentrations up to 10 µM without noting immediate cytotoxic effects in membrane-based assays. It is highly recommended that researchers perform their own cytotoxicity assays (e.g., MTT, LDH release, or live/dead staining) on their specific cell line to determine the optimal non-toxic concentration range for their experiments.

Signaling Pathway

This compound has been shown to modulate a variety of GPCRs, including adrenergic, muscarinic, and opioid receptors. These receptors couple to different G protein subtypes (e.g., Gi, Gq) and initiate distinct downstream signaling cascades. The following diagram illustrates a generalized GPCR signaling pathway that can be modulated by this compound.

Caption: Generalized GPCR signaling pathway modulated by this compound.

Experimental Protocols

The following are detailed protocols for common cell-based assays used to study GPCR function, which can be adapted for use with this compound.

Protocol 1: Calcium Mobilization Assay for Gq-Coupled GPCRs

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled GPCRs.

Materials:

-

Cells expressing the Gq-coupled GPCR of interest

-